NK1 Receptor Antagonist Activity: Potency Compared to General Imidazole Class
This compound is explicitly identified as a 'potent NK1 antagonist' in primary literature and authoritative databases, a designation that differentiates it from general imidazole derivatives. The MeSH database classifies it as a 'Neurokinin-1 Receptor Antagonist' [1]. This activity is the result of its specific synthesis for this purpose, as documented in a synthetic methodology paper where it served as the target for a novel diamination reaction [2]. This is a distinct functional property compared to structurally similar analogs like (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine, for which no such specific, potent activity has been documented in the primary literature.
| Evidence Dimension | Pharmacological Activity |
|---|---|
| Target Compound Data | Potent NK1 antagonist |
| Comparator Or Baseline | General imidazole derivatives and close structural analogs (e.g., (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine) |
| Quantified Difference | Qualitative designation of 'potent NK1 antagonist' vs. no documented specific potent activity |
| Conditions | N/A (Qualitative differentiation based on authoritative database classification) |
Why This Matters
Procurement for NK1 receptor research requires a validated antagonist; this compound's established identity as Sch 425078 ensures the correct pharmacological tool is acquired, unlike uncharacterized analogs.
- [1] National Library of Medicine. Sch 425078. MeSH Supplementary Concept Data 2024. View Source
- [2] Wen, Y.; Zhao, B.; Shi, Y. Cu(I)-Catalyzed Diamination of Disubstituted Terminal Olefins: An Approach to Potent NK1 Antagonist. Org. Lett. 2009, 11 (11), 2365-2368. View Source
